molecular formula C15H21N3O3S B1671584 Gliclazide CAS No. 21187-98-4

Gliclazide

Cat. No. B1671584
CAS RN: 21187-98-4
M. Wt: 323.4 g/mol
InChI Key: BOVGTQGAOIONJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gliclazide is an oral antidiabetic drug used to treat type 2 diabetes, a condition in which the body does not produce enough insulin or is unable to properly use the insulin it produces. Gliclazide belongs to the class of drugs known as sulfonylureas, and works by stimulating the pancreas to produce more insulin. Gliclazide is used in combination with diet and exercise to help manage blood sugar levels in people with type 2 diabetes.

Scientific research applications

Radioprotective Effects

  • Radioprotection Against Ionizing Radiation: A study by Pouri et al. (2019) demonstrated that gliclazide significantly reduced chromosome damage in human blood lymphocytes induced by ionizing radiation, suggesting its potential as a radioprotective agent.

Anti-Inflammatory and Antioxidant Properties

  • Reduced Oxidative Stress and Inflammation: Research by Araújo et al. (2019) found that gliclazide reduced oxidative stress and inflammation in an experimental model of periodontal disease.
  • Protection Against Glucose and AGEs-Induced Damage: Yang et al. (2019) reported that gliclazide protected glomerular mesangial cells and renal tubular epithelial cells from damage caused by high glucose and advanced glycation end products, suggesting a role in managing diabetic nephropathy.

Drug Delivery and Formulation Research

  • Nanoparticle Development: Ghajar et al. (2018) explored the preparation of gliclazide nanoparticles via electrospraying, enhancing its physicochemical properties.
  • Molecularly Imprinted Polymer for Extraction: A study by Vasconcelos et al. (2020) developed a selective polymer for extracting gliclazide from human plasma, enhancing therapeutic monitoring.

Pharmacokinetics and Drug Interaction Studies

  • Population Pharmacokinetics in Rabbits: Shaik et al. (2018) investigated the pharmacokinetics of gliclazide in rabbits, contributing to a better understanding of its metabolic and distribution pathways.

Disease Treatment and Management

  • Ulcerative Colitis Management: Arafa et al. (2020) explored gliclazide's potential in managing ulcerative colitis, highlighting its anti-inflammatory and antioxidant effects.

  • Effects on Vascular Smooth Muscle Cell Proliferation: Lee et al. (2018) reported that gliclazide inhibits vascular smooth muscle cell proliferation, which could help prevent diabetes-associated atherosclerosis.

properties

IUPAC Name

1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(4-methylphenyl)sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-11-5-7-14(8-6-11)22(20,21)17-15(19)16-18-9-12-3-2-4-13(12)10-18/h5-8,12-13H,2-4,9-10H2,1H3,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVGTQGAOIONJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CC3CCCC3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023095
Record name Gliclazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gliclazide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015252
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

42.6 [ug/mL] (The mean of the results at pH 7.4), 1.90e-01 g/L
Record name SID49646130
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Gliclazide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015252
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Gliclazide binds to the β cell sulfonyl urea receptor (SUR1). This binding subsequently blocks the ATP sensitive potassium channels. The binding results in closure of the channels and leads to a resulting decrease in potassium efflux leads to depolarization of the β cells. This opens voltage-dependent calcium channels in the β cell resulting in calmodulin activation, which in turn leads to exocytosis of insulin containing secretorty granules.
Record name Gliclazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01120
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Gliclazide

CAS RN

21187-98-4
Record name Gliclazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21187-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gliclazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01120
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name gliclazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758673
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Gliclazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gliclazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.221
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Gliclazide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015252
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

180-182, 181 °C
Record name Gliclazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01120
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gliclazide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015252
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gliclazide
Reactant of Route 2
Reactant of Route 2
Gliclazide
Reactant of Route 3
Reactant of Route 3
Gliclazide
Reactant of Route 4
Reactant of Route 4
Gliclazide
Reactant of Route 5
Gliclazide
Reactant of Route 6
Gliclazide

Citations

For This Compound
32,400
Citations
A Sarkar, A Tiwari, PS Bhasin, M Mitra - Journal of Applied …, 2011 - japsonline.com
… Gradually accumulating evidence suggests that gliclazide may be useful in patients with … addition of gliclazide to insulin therapy enables insulin dosage to be reduced. Thus, gliclazide is …
Number of citations: 122 japsonline.com
DB Campbell, R Lavielle, C Nathan - Diabetes research and clinical …, 1991 - Elsevier
… Gliclazide is a sulphonylurea drug with an intermediate half-life of … Gliclazide stimulates insulin secretion through the β cell … Gliclazide reduces platelet adhesion, aggregation and …
Number of citations: 190 www.sciencedirect.com
JK McGavin, CM Perry, KL Goa - Drugs, 2002 - Springer
… Similarly, a sustained effect of gliclazide MR was observed in … ▴ Gliclazide MR showed similar tolerability to gliclazide IR … were observed during treatment with gliclazide MR. Episodes of …
Number of citations: 100 link.springer.com
KJ Palmer, RN Brogden - Drugs, 1993 - Springer
… Gliclazide is a second generation sulphonylurea oral … that gliclazide may be useful in patients with diabetic retinopathy, due to its haemobiological actions, and that addition of gliclazide …
Number of citations: 260 link.springer.com
FAM Al-Omary - Profiles of Drug Substances, Excipients and Related …, 2017 - Elsevier
… were used to examine whether gliclazide solid complex and gliclazide nanospheres were successfully formed in this study. The dissolution rate of gliclazide from its nanospheres was …
Number of citations: 19 www.sciencedirect.com
RC O'Brien, M Luo, N Balazs, J Mercuri - Journal of Diabetes and its …, 2000 - Elsevier
… This study examined the effects of in vitro supplementation with gliclazide and other … gliclazide therapy on oxidative parameters were assessed in 44 type 2 diabetic patients. Gliclazide, …
Number of citations: 209 www.sciencedirect.com
PE Jennings - Metabolism, 2000 - Elsevier
… Clinically, gliclazide reduces platelet reactivity and stimulates endothelial … of gliclazide on platelets have been related to a reduction in oxidative stress. This property is due to gliclazide's …
Number of citations: 101 www.sciencedirect.com
D Tessier, K Dawson, JP Tetrault, G Bravo… - Diabetic …, 1994 - Wiley Online Library
… that glibenclamide has a greater effect on insulin sensitivity than gliclazide in the elderly. We conclude that gliclazide causes fewer hypoglycaemic events in elderly patients with Type 2 …
Number of citations: 183 onlinelibrary.wiley.com
AK Singh, R Singh - Expert review of clinical pharmacology, 2016 - Taylor & Francis
… Specifically advising gliclazide may have been based on emerging evidence suggesting … of gliclazide over other SUs. This prompted us to do a literature review of gliclazide efficacy and …
Number of citations: 49 www.tandfonline.com
O Ziegler, P Drouin - Journal of Diabetes and its Complications, 1994 - Elsevier
… , gliclazide restores low plasminogen activity to normal in NIDDM patients previously treated with first-generation sulfonyl-ureas. Gliclazide … More recent studies suggest that gliclazide …
Number of citations: 33 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.